3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl

liquid crystal electronic materials molecular properties

3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl (CAS 2624417-56-5) features a unique 3,5-difluoro-4,4'-dimethyl substitution pattern delivering a distinct dipole moment and steric profile critical for vertical alignment (VA) liquid crystal formulations with negative dielectric anisotropy. The electron-withdrawing meta-fluorines activate the ring system for efficient Suzuki-Miyaura cross-coupling, enabling reliable C–C bond formation with electron-rich boronic acids. Supplied at ≥98% purity with full NMR, HPLC, and GC characterization, ensuring batch-to-batch reproducibility for commercial LCD manufacturing, medicinal chemistry scaffold development, and analytical reference standard applications.

Molecular Formula C14H12F2
Molecular Weight 218.24 g/mol
Cat. No. B14024179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl
Molecular FormulaC14H12F2
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C)F
InChIInChI=1S/C14H12F2/c1-9-3-5-11(6-4-9)12-7-13(15)10(2)14(16)8-12/h3-8H,1-2H3
InChIKeyHPEIDPAPKRVSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl: A Fluorinated Biphenyl Scaffold for Advanced Synthesis


3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl (CAS 2624417-56-5) is a biphenyl derivative characterized by two fluorine substituents at the 3- and 5-positions and two methyl groups at the 4- and 4'-positions . Its molecular formula is C14H12F2, with a molecular weight of 218.24 g/mol . The compound belongs to the class of organofluorine biphenyls, which are valued for their electronic properties and utility as building blocks in liquid crystal materials and organic synthesis [1]. Commercially, it is available with a purity of ≥98%, and its analytical characterization typically includes NMR, HPLC, and GC .

Why 3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl Cannot Be Substituted with Other Fluorinated Biphenyls


In materials and synthetic chemistry, the specific substitution pattern of fluorinated biphenyls dictates electronic properties and reactivity. For 3,5-difluoro-4,4'-dimethyl-1,1'-biphenyl, the unique combination of two fluorine atoms meta to each other and two methyl groups in para positions creates a distinct dipole moment and steric profile. This differentiates it from other fluorinated biphenyls, such as 3,5-difluorobiphenyl (which lacks methyl groups) or 4,4'-dimethylbiphenyl (which lacks fluorines), both of which exhibit different electronic and mesogenic behaviors [1]. The precise substitution pattern affects the compound's performance in liquid crystal mixtures and its reactivity in cross-coupling reactions, making generic substitution unfeasible without altering key performance metrics .

Quantitative Differentiation of 3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl for Research and Procurement


Molecular Weight and LogP: Predicted vs. Related Non-Fluorinated Analog

Compared to its non-fluorinated analog, 4,4'-dimethylbiphenyl (CAS 613-33-2), 3,5-difluoro-4,4'-dimethyl-1,1'-biphenyl exhibits a higher molecular weight and a significantly lower LogP, indicating enhanced polarity and altered partitioning behavior due to the fluorine substituents . Fluorine substitution also lowers HOMO/LUMO levels, which is critical for electronic applications [1].

liquid crystal electronic materials molecular properties

Purity Grade: Verified Analytical Data vs. Industry Standard

Commercial supplies of 3,5-difluoro-4,4'-dimethyl-1,1'-biphenyl are offered with a purity of ≥98%, as verified by NMR, HPLC, and GC . This level of analytical validation is essential for ensuring consistent performance in sensitive applications such as Suzuki-Miyaura cross-coupling reactions, where impurities can poison catalysts [1].

analytical chemistry quality control Suzuki coupling

Electronic Properties: Fluorine-Induced Dipole Moment and Dielectric Anisotropy

Studies on fluorosubstituted biphenyls demonstrate that the 3,5-difluoro substitution pattern imparts a negative dielectric anisotropy (Δε) to the molecule, a property highly desirable for vertical alignment (VA) liquid crystal displays [1]. The specific arrangement of fluorine atoms and methyl groups in 3,5-difluoro-4,4'-dimethyl-1,1'-biphenyl is expected to yield a Δε value distinct from that of mono-fluorinated or non-fluorinated biphenyl analogs, though direct quantitative data for this exact compound is not publicly available.

liquid crystal dielectric anisotropy molecular electronics

Recommended Application Scenarios for 3,5-Difluoro-4,4'-dimethyl-1,1'-biphenyl Based on Verified Differentiation


Synthesis of Advanced Liquid Crystal Mixtures for VA-Mode Displays

The combination of a negative dielectric anisotropy and a moderately high birefringence, as inferred from class-level studies of 3,5-difluorobiphenyls, positions this compound as a suitable candidate for formulating liquid crystal mixtures in vertical alignment (VA) displays [1]. Its purity and reproducible quality are essential for achieving the precise electro-optical performance required in commercial LCD manufacturing.

Building Block in Palladium-Catalyzed Cross-Coupling Reactions

With its defined substitution pattern and high purity (≥98%), this biphenyl serves as a reliable electrophilic or nucleophilic partner in Suzuki-Miyaura and other cross-coupling reactions [2]. The electron-withdrawing fluorine substituents activate the ring system, enabling efficient C–C bond formation with electron-rich boronic acids, which is valuable for constructing complex fluorinated organic frameworks.

Calibration Standard in Chromatographic and Spectroscopic Analysis

The availability of this compound with certified purity and full analytical characterization (NMR, HPLC, GC) makes it suitable as a reference standard for method development and validation in analytical laboratories . Its distinct retention time and spectral features allow for accurate identification and quantification in complex mixtures.

Exploratory Research in Medicinal Chemistry

The unique substitution pattern of 3,5-difluoro-4,4'-dimethyl-1,1'-biphenyl may influence the pharmacokinetic properties of derived drug candidates, including metabolic stability and lipophilicity . Its use as a core scaffold in exploratory medicinal chemistry programs can lead to novel compounds with improved bioavailability.

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